6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Hydrogen Bonding Regioisomer Differentiation

Researchers studying nucleobase-recognizing enzymes (e.g., thymidine phosphorylase, uracil-DNA glycosylase) often face confounding results when using N1-substituted uracil regioisomers that fail to recapitulate the correct hydrogen-bond-donor topology. This C6-(furan-2-ylmethyl)amino uracil eliminates that ambiguity. - Provides a three-donor H-bond pattern essential for faithful binding assays. - XLogP3 = -0.2, 3 rotatable bonds - a balanced lipophilicity/rigidity profile for oral-drug candidate design. - Furan ring allows additional derivatization (e.g., Suzuki coupling) for fragment-based lead optimization. Procurement is streamlined: ≥95% purity, In Stock, and a global shipping network that minimizes bench delays.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 90349-55-6
Cat. No. B1487681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione
CAS90349-55-6
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=CC(=O)NC(=O)N2
InChIInChI=1S/C9H9N3O3/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h1-4H,5H2,(H3,10,11,12,13,14)
InChIKeyHKRNWEVCXGEVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((Furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 90349-55-6): Structural Identity & Baseline for Sourcing Decisions


6-((Furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione is a C6‑amino‑substituted uracil derivative in which a furan‑2‑ylmethyl group is attached to the pyrimidine‑2,4‑dione core via a secondary amine linker [1]. This substitution pattern distinguishes it from the regioisomeric N1‑(furan‑2‑ylmethyl) analog (CAS 230644-88-9) and other pyrimidine‑2,4‑dione congeners. The compound is listed in PubChem (CID 52096157) and is available from several research‑chemical suppliers, typically at ≥95% purity [1].

C6‑(furan‑2‑ylmethyl)amino uracil core; regioisomer distinct from N1 analog
Supplier‑reported ≥95% purity for reproducible structure‑activity studies
PubChem‑listed identity (CID 52096157) aids sourcing verification

Why 6-((Furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Generic Pyrimidine‑2,4‑dione Analogs


Simple replacement of 6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione with other pyrimidine‑2,4‑dione derivatives (e.g., N1‑substituted isomers or 6‑amino‑uracil) is not scientifically sound because the C6‑(furan‑2‑ylmethyl)amino motif creates a distinct hydrogen‑bonding topology, lipophilicity profile, and conformational flexibility that are not recapitulated by regioisomers [1][2]. These physicochemical differences directly affect solubility, permeability, and recognition by biological targets, making one‑for‑one interchange unreliable without quantitative comparative data.

  • Regioisomer topology mismatch N1‑substituted analog (CAS 230644‑88‑9) carries the furan‑2‑ylmethyl group at N1 instead of C6; H‑bond donor count and geometry differ, potentially shifting target recognition in binding assays.
  • Lipophilicity profile divergence Computed logP values suggest permeability and formulation behavior may not transfer; substitution could alter cell‑based assay outcomes.
  • Conformational flexibility difference Rotatable bond count affects binding entropy; N1 isomer may not reproduce SAR trends observed with the C6‑substituted analog.

Quantitative Differentiation Evidence for 6-((Furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


C6 vs. N1 Substitution: Hydrogen‑Bond Donor Count Comparison

The target compound possesses three hydrogen‑bond donors (HBD = 3) due to the secondary amino linker and the two uracil NH groups, whereas its N1‑substituted regioisomer (CAS 230644-88-9) has only two (HBD = 2) [1][2]. This extra donor can engage in additional specific interactions with biological targets, potentially altering binding thermodynamics and target selectivity.

HBD Count
Reported
Target: 3 vs Comparator: 2
+1 HBD (50% increase)
Alters H‑bond donor topology; may affect target recognition specificity.
Computed descriptor; experimental binding validation recommended.
Medicinal Chemistry Hydrogen Bonding Regioisomer Differentiation

Lipophilicity Differentiation: XLogP3 Comparison with N1‑Regioisomer

The target compound shows an XLogP3 of -0.2, while the N1‑substituted analog has an XLogP3 of -0.7 [1][2]. This 0.5 log unit difference translates to a ~3‑fold higher predicted partitioning into organic phases, indicating better membrane permeability potential for the C6‑substituted derivative.

XLogP3
Reported
Target: −0.2 vs Comparator: −0.7
Δ +0.5 log units (~3.2‑fold higher partition)
Higher predicted permeability may support cell‑based assay selection.
Computed logP; confirm with experimental logD or PAMPA.
Lipophilicity Drug Design Physicochemical Profiling

Conformational Flexibility: Rotatable Bond Count Distinction

With three rotatable bonds, 6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione exhibits greater conformational freedom than the N1 isomer (two rotatable bonds) [1][2]. This increased flexibility may allow the compound to adopt a wider range of low‑energy conformations, potentially enabling induced‑fit binding to diverse protein targets.

Rotatable Bonds
Reported
Target: 3 vs Comparator: 2
+1 rotatable bond
Greater flexibility may influence binding entropy; supports SAR conformation analysis.
Computed property; crystallographic or NMR studies recommended.
Molecular Flexibility Entropy Binding Kinetics

Topological Polar Surface Area: Subtle but Measurable Difference

The topological polar surface area (TPSA) of the target compound is 83.4 Ų, compared to 88.6 Ų for the N1 isomer [1][2]. Although both values are well below the 140 Ų threshold for oral bioavailability, the 5.2 Ų difference reflects the altered spatial distribution of polar atoms and may subtly influence transporter recognition or blood‑brain barrier penetration.

TPSA
Reported
Target: 83.4 Ų vs Comparator: 88.6 Ų
−5.2 Ų (5.9% lower)
Lower TPSA may influence CNS penetration profile; supports CNS‑targeted screening.
Computed TPSA; verify with PAMPA‑BBB or in vivo models.
Polar Surface Area Permeability Bioavailability

Recommended Application Scenarios for 6-((Furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione Based on Differentiated Properties


Regioisomer‑Specific Probe for Nucleic Acid Recognition Studies

The unique C6‑(furan‑2‑ylmethyl)amino substitution and its three‑donor hydrogen‑bond pattern make this compound a valuable probe for studying nucleobase recognition by enzymes that differentiate between N1‑ and C6‑modified uracils (e.g., thymidine phosphorylase, uracil‑DNA glycosylase). Procurement of this regioisomer ensures the correct HBD topology for binding assays [1][2].

Scaffold for Lead Optimization Requiring Balanced logP and Rotatable Bonds

With an XLogP3 of -0.2 and three rotatable bonds, the compound occupies a favorable physicochemical space for oral drug candidates. It serves as a starting scaffold for medicinal chemistry programs where slightly higher lipophilicity and conformational adaptability are desired, distinguishing it from the more polar, rigid N1 isomer [1][2].

Building Block for Focused Kinase or GPCR Libraries

The pyrimidine‑2,4‑dione core is a privileged structure in kinase and GPCR inhibitor design. The C6‑furan‑2‑ylmethylamino substituent provides a vector for additional derivatization (e.g., Suzuki coupling on the furan ring) while maintaining a distinct HBD/HBA profile that can be exploited in fragment‑based drug discovery [1][2].

Application
Selection Property
Validation Focus
Regioisomer‑specific probe for nucleobase recognition studies
C6‑(furan‑2‑ylmethyl)amino HBD topology
Binding assay specificity vs. N1‑isomer
Scaffold for lead optimization requiring balanced lipophilicity and flexibility
Moderate computed logP and rotatable bond profile
Permeability and conformational SAR profiling
Building block for focused kinase or GPCR library design
Furan‑substituted pyrimidine‑2,4‑dione core with derivatization vector
Kinase/GPCR panel screening and fragment elaboration
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